Cas no 116567-17-0 (3-Amino-1-(3-bromophenyl)thiourea)

3-Amino-1-(3-bromophenyl)thiourea Chemical and Physical Properties
Names and Identifiers
-
- Hydrazinecarbothioamide,N-(3-bromophenyl)-
- 1-amino-3-(3-bromophenyl)thiourea
- N-(3-BROMOPHENYL)HYDRAZINECARBOTHIOAMIDE
- 3-bromophenyl thiosemicarbazide
- 4-(3-bromophenyl)-3-thiosemicarbazide
- 4-(3-Brom-phenyl)-thiosemicarbazid
- 4-< 3-Brom-phenyl> -thiosemicarbazid
- AC1OEVYS
- AC1Q550H
- ACMC-1BTNP
- CTK4A9858
- AB01333475-02
- AKOS009038702
- 116567-17-0
- EN300-15009
- SCHEMBL6153945
- CHEMBL3286595
- NCGC00339801-01
- BDBM50019762
- Hydrazinecarbothioamide, N-(3-bromophenyl)-
- 3-amino-1-(3-bromophenyl)thiourea
- Z111871260
- CS-0234932
- DTXSID90427702
- 3-Amino-1-(3-bromophenyl)thiourea
-
- Inchi: InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
- InChI Key: MAPPIIPCKZAUDC-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(NC(NN)=S)=C1
Computed Properties
- Exact Mass: 244.96234
- Monoisotopic Mass: 244.96223g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.2Ų
- XLogP3: 1.5
Experimental Properties
- PSA: 50.08
3-Amino-1-(3-bromophenyl)thiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305602-50mg |
3-Amino-1-(3-bromophenyl)thiourea |
116567-17-0 | 97% | 50mg |
¥1226.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305602-250mg |
3-Amino-1-(3-bromophenyl)thiourea |
116567-17-0 | 97% | 250mg |
¥3240.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305602-500mg |
3-Amino-1-(3-bromophenyl)thiourea |
116567-17-0 | 97% | 500mg |
¥4737.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305602-100mg |
3-Amino-1-(3-bromophenyl)thiourea |
116567-17-0 | 97% | 100mg |
¥2116.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305602-1g |
3-Amino-1-(3-bromophenyl)thiourea |
116567-17-0 | 97% | 1g |
¥5200.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305602-10g |
3-Amino-1-(3-bromophenyl)thiourea |
116567-17-0 | 97% | 10g |
¥26278.00 | 2024-08-09 | |
Enamine | EN300-15009-0.5g |
3-amino-1-(3-bromophenyl)thiourea |
116567-17-0 | 95% | 0.5g |
$188.0 | 2023-05-03 | |
TRC | A594898-1g |
3-Amino-1-(3-bromophenyl)thiourea |
116567-17-0 | 1g |
$ 320.00 | 2022-06-08 | ||
Enamine | EN300-15009-10.0g |
3-amino-1-(3-bromophenyl)thiourea |
116567-17-0 | 95% | 10g |
$1043.0 | 2023-05-03 | |
Enamine | EN300-15009-250mg |
3-amino-1-(3-bromophenyl)thiourea |
116567-17-0 | 95.0% | 250mg |
$120.0 | 2023-09-27 |
3-Amino-1-(3-bromophenyl)thiourea Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on 3-Amino-1-(3-bromophenyl)thiourea
3-Amino-1-(3-bromophenyl)thiourea (CAS No. 116567-17-0): A Versatile Chemical Building Block for Pharmaceutical and Material Science Applications
In the realm of organic chemistry, 3-Amino-1-(3-bromophenyl)thiourea (CAS No. 116567-17-0) has emerged as a compound of significant interest due to its unique structural features and broad applicability. This thiourea derivative combines an aromatic bromo-substituted phenyl group with an amino-functionalized thiourea moiety, creating a molecular architecture that serves as a valuable intermediate in various synthetic pathways.
The compound's molecular formula C7H8BrN3S and molecular weight of 246.13 g/mol make it particularly useful in medicinal chemistry research. Recent studies highlight its potential as a pharmacophore in drug discovery, especially in the development of kinase inhibitors and antimicrobial agents. The presence of both amino and thiourea functional groups allows for diverse chemical modifications, enabling researchers to create libraries of derivatives for biological screening.
From a synthetic chemistry perspective, 3-Amino-1-(3-bromophenyl)thiourea serves as an excellent building block for heterocyclic compound synthesis. The bromine substituent at the meta position of the phenyl ring offers opportunities for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are frequently searched topics in chemical databases and AI-powered research tools.
In material science applications, this compound has shown promise in the development of organic semiconductors and coordination polymers. The thiourea moiety can act as a ligand for metal ions, while the aromatic system contributes to π-π stacking interactions that are crucial for charge transport in electronic materials. These properties align with current research trends in green energy materials and organic electronics, topics that consistently rank high in scientific search queries.
The stability and storage considerations for 3-Amino-1-(3-bromophenyl)thiourea follow standard protocols for amino-thiourea compounds. It should be stored in a cool, dry place, protected from light and moisture. While not classified as hazardous under normal handling conditions, appropriate laboratory safety measures should always be observed when working with any chemical substance.
Market analysis indicates growing demand for specialty chemicals like 3-Amino-1-(3-bromophenyl)thiourea, particularly in the pharmaceutical and agrochemical sectors. The global market for fine chemicals and advanced intermediates is projected to expand significantly in coming years, driven by increased R&D investment in drug discovery and material innovation.
Quality control of 3-Amino-1-(3-bromophenyl)thiourea typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the purity standards required for research and industrial applications. Many researchers searching for this compound often inquire about its spectroscopic data and chromatographic properties, reflecting the importance of characterization in chemical research.
Environmental considerations for 3-Amino-1-(3-bromophenyl)thiourea production and use follow green chemistry principles. Recent advancements in sustainable synthesis methods have reduced the environmental impact of producing such specialty chemicals, addressing growing concerns about chemical sustainability in the scientific community.
The patent landscape surrounding 3-Amino-1-(3-bromophenyl)thiourea and its derivatives shows increasing activity, particularly in pharmaceutical applications. This reflects the compound's potential in addressing current medical challenges, including antimicrobial resistance and targeted cancer therapies - topics that dominate healthcare-related searches.
For researchers working with 3-Amino-1-(3-bromophenyl)thiourea, proper documentation of its physicochemical properties is essential. Key parameters such as melting point, solubility, and stability under various conditions are frequently requested information in chemical forums and Q&A platforms, highlighting the practical needs of scientists working with this compound.
In conclusion, 3-Amino-1-(3-bromophenyl)thiourea (CAS No. 116567-17-0) represents a versatile and valuable chemical entity with applications spanning pharmaceutical research, material science, and synthetic chemistry. Its unique structural features and reactivity profile continue to make it a compound of interest in both academic and industrial settings, particularly as research trends emphasize molecular diversity and structure-activity relationships in drug discovery and material design.
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